![molecular formula C18H24N2O4 B2427397 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 899734-28-2](/img/structure/B2427397.png)

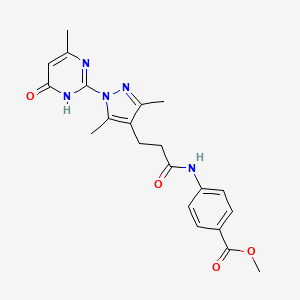

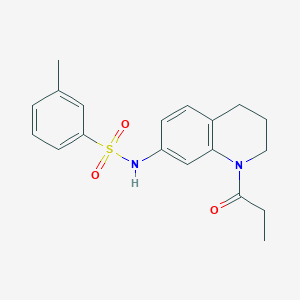

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, material science, and other areas.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide.

Wissenschaftliche Forschungsanwendungen

Catalytic Reaction Enhancements

One study demonstrates the use of related oxalamide compounds as effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. These reactions require minimal catalytic amounts and allow for the synthesis of internal alkynes with great diversity, highlighting the ligands' efficiency in facilitating these chemical transformations (Chen et al., 2023).

Spiro Compound Synthesis

Research on vic-dioxime ligands, which include structures closely related to the one , focuses on their preparation and coordination with metal ions like CoII, NiII, CuII, and ZnII. These compounds are interesting for their potential applications in coordination chemistry and material science, providing insights into the coordination modes and structural diversity of spiro compounds (Canpolat & Kaya, 2004).

Novel Synthetic Routes

Another aspect of research involves developing new synthetic routes to previously unknown structures. For example, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate leading to the synthesis of bishydrazones and subsequently to 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes showcases innovative methods to generate complex molecular architectures, which are valuable in synthetic organic chemistry (Attanasi et al., 2001).

Synthetic Methodology Development

There is ongoing development in synthetic methodologies, including novel one-pot approaches for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These methods are crucial for the efficient synthesis of anthranilic acid derivatives and oxalamides, indicating the versatility and utility of these compounds in organic synthesis (Mamedov et al., 2016).

Pheromone Synthesis and Applications

Spiro compounds, closely related to the one of interest, are also significant in the synthesis of insect pheromones. Research in this area includes the synthesis and characterization of volatile spiroacetals found in insect secretions, offering potential applications in pest control and ecological studies (Francke & Kitching, 2001).

Eigenschaften

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-6-5-7-15(13(12)2)20-17(22)16(21)19-10-14-11-23-18(24-14)8-3-4-9-18/h5-7,14H,3-4,8-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFPNLGYIGSFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)

![2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2427327.png)

![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)

![ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate](/img/structure/B2427330.png)